molecular formula C15H17NO3 B6179191 tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate CAS No. 2639451-17-3

tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate

Cat. No. B6179191
CAS RN: 2639451-17-3
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl ( ®-1- ( (S)-oxiran-2-yl)-2-phenylethyl)carbamate” has a molecular weight of 263.34 and is a white to off-white solid . Another related compound, “tert-butyl (2- (oxiran-2-yl)ethyl)carbamate”, has a molecular weight of 187.24 and is a liquid .


Synthesis Analysis

The synthesis of compounds with tert-butyl groups often involves the use of this simple hydrocarbon moiety in chemical transformations . A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The InChI code for “tert-butyl ( ®-1- ( (S)-oxiran-2-yl)-2-phenylethyl)carbamate” is 1S/C15H21NO3/c1-15 (2,3)19-14 (17)16-12 (13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3, (H,16,17)/t12-,13-/m1/s1 .


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .


Physical And Chemical Properties Analysis

The compound “tert-butyl ( ®-1- ( (S)-oxiran-2-yl)-2-phenylethyl)carbamate” is a white to off-white solid . Another related compound, “tert-butyl (2- (oxiran-2-yl)ethyl)carbamate”, is a liquid .

Safety and Hazards

The compound “tert-butyl ( ®-1- ( (S)-oxiran-2-yl)-2-phenylethyl)carbamate” has hazard statements H302, H315, H319, H335 . Another related compound, “tert-butyl (2- (oxiran-2-yl)ethyl)carbamate”, has hazard statements H302;H312;H315;H319;H332;H335 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate involves the reaction of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate with epichlorohydrin in the presence of a base to form the oxirane ring. The resulting product is then deprotected using acid to yield the final compound.", "Starting Materials": [ "tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate", "epichlorohydrin", "base", "acid" ], "Reaction": [ "Step 1: Add tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate and epichlorohydrin to a reaction flask.", "Step 2: Add a base, such as potassium carbonate, to the reaction flask and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent, such as dichloromethane.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.", "Step 5: Add acid, such as hydrochloric acid, to the crude product and stir at room temperature for several hours.", "Step 6: Quench the reaction with water and extract the product with an organic solvent, such as ethyl acetate.", "Step 7: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield tert-butyl 5-(oxiran-2-yl)-1H-indole-1-carboxylate." ] }

CAS RN

2639451-17-3

Molecular Formula

C15H17NO3

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.